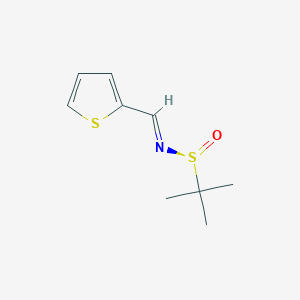

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide

Description

(S)-2-Methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide derivative featuring a thiophene-substituted imine group. Sulfinamides are pivotal in asymmetric synthesis, serving as chiral auxiliaries or ligands in catalytic reactions due to their ability to induce stereoselectivity . The thiophene moiety may confer unique electronic properties, influencing reactivity and selectivity in synthetic applications.

Properties

IUPAC Name |

(NE,S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVBNDDIUTFLR-RSPDNQDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the sulfinamide precursor, which can be derived from the corresponding sulfinyl chloride and an amine.

Condensation Reaction: The sulfinamide is then reacted with a thiophene-2-carbaldehyde under basic conditions to form the desired product. This condensation reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide can undergo various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfinamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as bromine, iodine, or nitronium ions.

Major Products

Oxidation: Sulfonamide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Anticancer Agents

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide has been investigated for its potential as an anticancer agent. It serves as a precursor for developing benzofuran-based farnesyltransferase inhibitors, which are crucial in targeting cancer cell proliferation pathways .

Synthesis of Sulfinamide Derivatives

This compound is utilized in synthesizing various sulfinamide derivatives that exhibit biological activity. For example, it can be used to prepare intermediates for androgen receptor antagonists, which are significant in treating hormone-related cancers .

Asymmetric Synthesis

This compound acts as a chiral auxiliary in asymmetric synthesis reactions. Its ability to form stable sulfinyl imine ligands through condensation with aldehydes and ketones allows for iridium-catalyzed asymmetric hydrogenation of olefins, leading to the formation of enantiomerically enriched products .

Catalytic Applications

The compound has been employed in catalytic reactions due to its ability to stabilize reactive intermediates. It has been noted for its effectiveness in promoting various transformations under mild conditions, enhancing reaction yields and selectivity .

Synthesis of Benzothiazine Derivatives

A study demonstrated the use of this compound in the synthesis of 4-aminobenzothiazine derivatives through a stereoselective approach. The reaction yielded high purity products with significant biological activity against certain cancer cell lines .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| 4-Aminobenzothiazine | 92 | Anticancer |

Development of Farnesyltransferase Inhibitors

Research highlighted the development of farnesyltransferase inhibitors using this sulfinamide as a key building block. The synthesized compounds exhibited potent inhibitory effects against farnesyltransferase, indicating their potential as therapeutic agents against malignancies .

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective farnesyltransferase inhibitors |

| Organic Synthesis | Asymmetric synthesis | High enantiomeric excess |

| Catalysis | Promoting various transformations | Enhanced yields and selectivity |

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

- Yield : High yields (75–96%) are achieved using Ti(OEt)₄ or molecular sieves in THF, indicating robust methodologies for imine formation .

- Optical Activity : The [α]D values vary significantly with substituents. For example, the cinnamylidene derivative exhibits exceptionally high optical rotation (+287.1), suggesting strong stereochemical influence from extended conjugation .

- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 4-bromobenzylidene) reduce optical activity compared to electron-donating groups (e.g., methyl in 2-methylbenzylidene) .

Physicochemical Properties

- For example, 2-methyl-N-(3-oxetanylidene)propane-2-sulfinamide has a solubility of 1×10⁶ mg/L in water .

- Thermal Stability : Derivatives like (S)-2-methyl-N-((S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide (molecular weight 321.36) are stable under standard storage conditions, making them suitable for pharmaceutical development .

Research Findings and Trends

- Stereoselectivity : The tert-butanesulfinamide scaffold consistently delivers high diastereomeric ratios (e.g., >20:1 dr in ), underscoring its reliability in asymmetric synthesis .

- Computational Studies : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, aid in predicting the electronic behavior of sulfinamide derivatives .

- Emerging Applications : Sulfinamides with heteroaromatic substituents (e.g., thiophene, pyran) are gaining attention for drug discovery due to enhanced bioavailability and target interaction .

Biological Activity

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

This compound features a sulfinamide functional group, which is known to enhance the biological activity of compounds. The presence of the thiophene ring contributes to its unique pharmacological properties, making it a valuable scaffold in drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has been evaluated for its efficacy using standard methods such as the agar well diffusion technique.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 |

| Bacillus subtilis | 22 | 40 |

| Proteus vulgaris | 15 | 100 |

The results indicate that the compound exhibits moderate to significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiophene moiety may enhance membrane permeability, allowing for greater intracellular accumulation of the drug .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the thiophene ring followed by the introduction of the sulfinamide group.

Figure 1: Synthetic Route Overview

- Formation of thiophene derivative.

- Reaction with sulfinamide precursor.

- Purification and characterization via NMR and X-ray crystallography.

The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring or sulfinamide group can significantly alter biological activity, indicating that both components are critical for optimal efficacy .

Case Studies

-

Case Study 1: Efficacy Against MRSA

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound had an MIC value of 50 μg/mL, demonstrating its potential as a therapeutic agent against resistant strains . -

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound in combination with traditional antibiotics. The results indicated enhanced antibacterial activity when used alongside ciprofloxacin, suggesting potential for combination therapy in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.